

APE2 Gene Expression Patterns: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apec-2

Cat. No.: B146015

[Get Quote](#)

An In-depth Analysis of APE2 Expression Across Human Tissues, Associated Pathways, and Methodologies for Quantification

Introduction

Apurinic/apyrimidinic endonuclease 2 (APE2), also known as APEX2, is a critical enzyme in the base excision repair (BER) pathway, responsible for processing DNA damage and maintaining genomic integrity. Beyond its canonical role in BER, APE2 is also implicated in single-strand break repair, double-strand break repair, and the ATR-Chk1 DNA damage response pathway. Given its central role in DNA maintenance, understanding the expression patterns of the APE2 gene across different tissues is paramount for elucidating its biological functions and its potential as a therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of APE2 gene expression, detailing its distribution in human tissues, the signaling pathways it participates in, and the experimental protocols for its quantification.

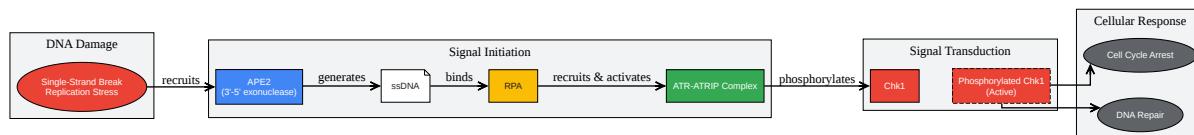
Data Presentation: APE2 mRNA Expression in Human Tissues

The following table summarizes the median mRNA expression levels of APE2 (APEX2) in various human tissues, quantified as Transcripts Per Million (TPM). This data is compiled from the Genotype-Tissue Expression (GTEx) project, which provides a comprehensive public resource of gene expression data from a wide array of human tissues.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Tissue	Median TPM
Adipose - Subcutaneous	5.8
Adipose - Visceral (Omentum)	5.5
Adrenal Gland	7.2
Artery - Aorta	4.9
Artery - Coronary	5.1
Artery - Tibial	6.3
Bladder	4.5
Brain - Amygdala	3.9
Brain - Anterior cingulate cortex (BA24)	4.1
Brain - Caudate (basal ganglia)	4.3
Brain - Cerebellar Hemisphere	3.2
Brain - Cerebellum	2.9
Brain - Cortex	4.0
Brain - Frontal Cortex (BA9)	4.2
Brain - Hippocampus	4.0
Brain - Hypothalamus	4.5
Brain - Nucleus accumbens (basal ganglia)	4.4
Brain - Putamen (basal ganglia)	4.2
Brain - Spinal cord (cervical c-1)	3.8
Brain - Substantia nigra	3.7
Breast - Mammary Tissue	5.9
Cells - EBV-transformed lymphocytes	10.1
Cells - Transformed fibroblasts	8.5

Cervix - Ectocervix	5.3
Cervix - Endocervix	5.1
Colon - Sigmoid	5.0
Colon - Transverse	4.8
Esophagus - Gastroesophageal Junction	4.7
Esophagus - Mucosa	4.9
Esophagus - Muscularis	4.2
Fallopian Tube	6.1
Heart - Atrial Appendage	4.3
Heart - Left Ventricle	4.5
Kidney - Cortex	6.8
Liver	3.5
Lung	5.7
Minor Salivary Gland	5.2
Muscle - Skeletal	4.1
Nerve - Tibial	4.8
Ovary	7.5
Pancreas	4.9
Pituitary	6.3
Prostate	5.4
Skin - Not Sun Exposed (Suprapubic)	6.2
Skin - Sun Exposed (Lower leg)	7.0
Small Intestine - Terminal Ileum	5.6
Spleen	8.9

Stomach	4.6
Testis	9.8
Thyroid	6.5
Uterus	6.7
Vagina	5.0
Whole Blood	3.1


Note: TPM values are indicative of relative gene expression and are based on RNA-sequencing data. These values can vary between individuals and studies.

Signaling Pathways Involving APE2

APE2 is a key player in multiple cellular pathways crucial for maintaining genome stability. Its functions extend from direct DNA repair to activating cell cycle checkpoints.

DNA Damage Response: The ATR-Chk1 Pathway

APE2 plays a significant role in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress. Upon DNA damage, APE2's exonuclease activity helps to create stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase, which in turn phosphorylates and activates its downstream effector, Chk1. Activated Chk1 then orchestrates cell cycle arrest, allowing time for DNA repair.

[Click to download full resolution via product page](#)

ATR-Chk1 Signaling Pathway

Base Excision Repair (BER) Pathway

APE2 functions as a secondary apurinic/apyrimidinic (AP) endonuclease in the BER pathway, complementing the primary role of APE1. BER is responsible for repairing small, non-helix-distorting base lesions. The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. While APE1 is the main enzyme that cleaves the phosphodiester backbone at the AP site, APE2 can also perform this function, albeit with lower efficiency. APE2's 3'-phosphodiesterase activity is also important for cleaning up 3' ends that may be blocked and preventing DNA polymerase from proceeding.

[Click to download full resolution via product page](#)

Base Excision Repair Pathway

Experimental Protocols for APE2 Gene Expression Analysis

Accurate quantification of APE2 gene expression is crucial for research and clinical applications. The following are detailed methodologies for three common techniques used to measure mRNA levels.

Quantitative Real-Time PCR (qPCR)

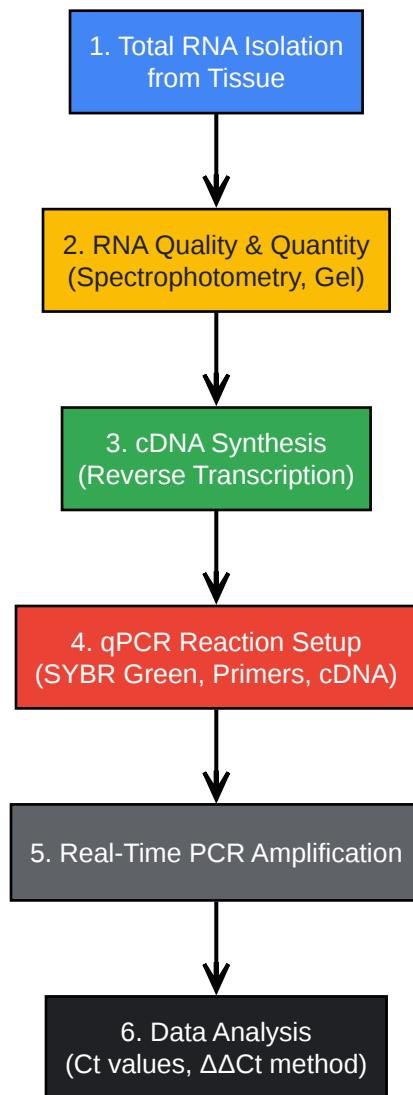
qPCR is a highly sensitive and specific method for quantifying gene expression. This protocol outlines a two-step RT-qPCR approach.

1. RNA Isolation and Quantification:

- Isolate total RNA from tissue samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
- Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.

2. cDNA Synthesis (Reverse Transcription):

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific).
- Use a mix of oligo(dT) and random hexamer primers for optimal reverse transcription of all RNA species.
- The reaction typically includes the RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.
- Incubate the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 50°C for 50 min, and then 85°C for 5 min to inactivate the enzyme).


3. qPCR Reaction:

- Prepare the qPCR reaction mix containing:
 - SYBR Green Master Mix (which includes Taq polymerase, dNTPs, and SYBR Green dye)
 - Forward and reverse primers for APE2 (designed to span an exon-exon junction to avoid amplification of any residual genomic DNA)
 - Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB) for normalization
 - cDNA template (diluted 1:10)
 - Nuclease-free water
- Perform the qPCR on a real-time PCR instrument with a thermal cycling protocol such as:

- Initial denaturation: 95°C for 10 min
- 40 cycles of:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for both APE2 and the reference gene.
- Calculate the relative expression of APE2 using the $\Delta\Delta Ct$ method.

[Click to download full resolution via product page](#)

Quantitative PCR Workflow

In Situ Hybridization (ISH)

ISH allows for the visualization of gene expression within the morphological context of a tissue.

1. Tissue Preparation:

- Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
- Dehydrate the tissue through a series of graded ethanol washes.
- Clear the tissue in xylene and embed in paraffin.

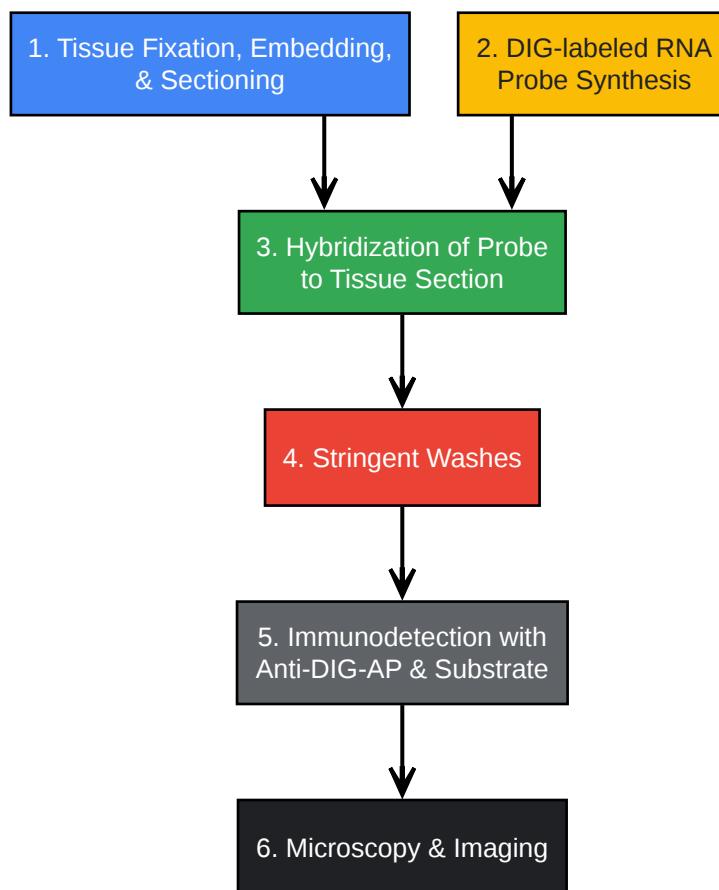
- Section the paraffin-embedded tissue at 5-10 μm thickness and mount on charged microscope slides.

2. Probe Preparation:

- Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for APE2 using in vitro transcription from a linearized plasmid containing the APE2 cDNA.
- Purify the labeled probe.

3. Hybridization:

- Deparaffinize and rehydrate the tissue sections.
- Permeabilize the tissue with Proteinase K.
- Prehybridize the sections in hybridization buffer.
- Hybridize the sections with the DIG-labeled APE2 probe overnight at 65°C in a humidified chamber.


4. Washes and Detection:

- Perform stringent washes to remove unbound probe.
- Block non-specific binding sites.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Wash to remove unbound antibody.
- Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

5. Imaging:

- Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red).
- Dehydrate, clear, and mount the slides with a coverslip.

- Image the sections using a bright-field microscope.

[Click to download full resolution via product page](#)

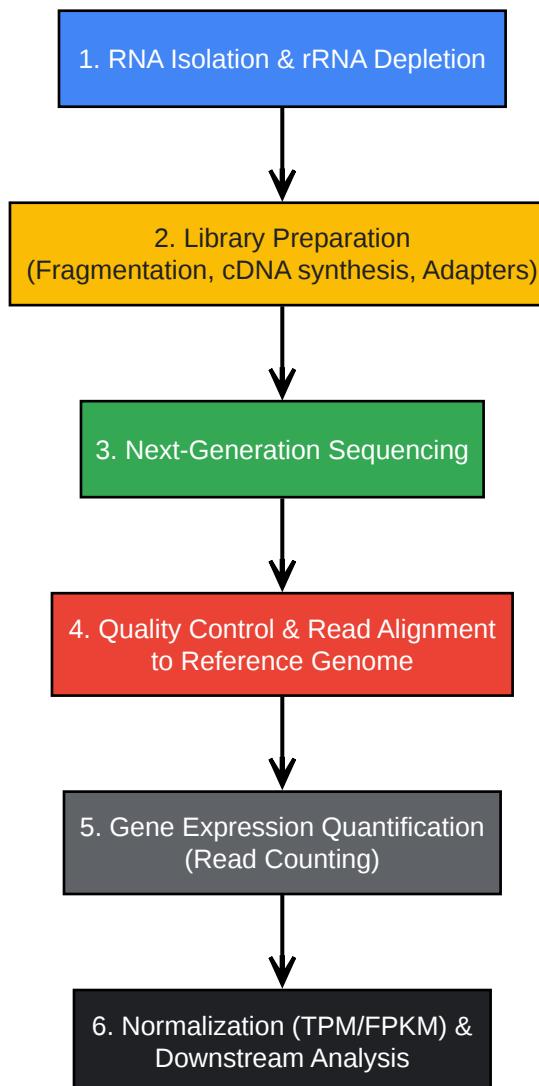
In Situ Hybridization Workflow

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of APE2 expression along with all other genes.

1. Library Preparation:

- Isolate total RNA as described for qPCR.
- Deplete ribosomal RNA (rRNA) to enrich for mRNA.
- Fragment the enriched mRNA.


- Synthesize first and second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation.
- Amplify the library by PCR.

2. Sequencing:

- Quantify and assess the quality of the library.
- Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
- Normalization: Normalize the read counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
- Differential Expression Analysis (if applicable): Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between different conditions.

[Click to download full resolution via product page](#)

RNA-Seq Workflow

Conclusion

This technical guide provides a detailed overview of APE2 gene expression, offering valuable quantitative data, insights into its functional pathways, and robust experimental protocols for its study. The ubiquitous expression of APE2 across a wide range of human tissues underscores its fundamental role in maintaining genomic stability. The provided methodologies offer researchers the tools to accurately quantify APE2 expression, which is essential for further investigating its role in health and disease and for the development of novel therapeutic strategies targeting DNA repair pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tissue expression of APEX2 - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 2. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 3. The Genotype-Tissue Expression (GTEx) Project: Linking Clinical Data with Molecular Analysis to Advance Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity: RNA-seq Data on the GTEx Portal | Discovering the Genome [discoveringeugenome.org]
- 5. GTEx Portal: Downloading Open Access Files from the GTEx Portal | Broad Institute [broadinstitute.org]
- 6. zenodo.org [zenodo.org]
- 7. rna seq - How to download RNAseq gene expression data from GTEx - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- To cite this document: BenchChem. [APE2 Gene Expression Patterns: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146015#ape2-gene-expression-patterns-in-different-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com